molecular formula C8H15NO4 B558578 Boc-D-alanine CAS No. 7764-95-6

Boc-D-alanine

Cat. No. B558578
CAS RN: 7764-95-6
M. Wt: 189.21 g/mol
InChI Key: QVHJQCGUWFKTSE-RXMQYKEDSA-N
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Description

Boc-D-alanine, also known as N-tert-Boc-D-alanine, is an N-Boc-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis. It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .


Synthesis Analysis

Boc-D-alanine and its related derivatives were synthesized in a lab . The synthesis of Boc-D-alanine involves the use of tetrahydrofuran (THF), compound (IV), and triethylamine .


Molecular Structure Analysis

The molecular formula of Boc-D-alanine is C8H15NO4 . Its molecular weight is 189.21 g/mol . The IUPAC name is (2 R )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .


Chemical Reactions Analysis

Boc-D-alanine has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues . It has also been used in the resolution of racemic mixtures of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol .


Physical And Chemical Properties Analysis

Boc-D-alanine is a white to slight yellow to beige powder . It has a melting point of 75-84 ºC . It is soluble in Chloroform, DMSO, and Methanol .

Scientific Research Applications

Peptide Synthesis

Boc-D-alanine: is widely used in the field of peptide synthesis. It serves as a standard building block for the introduction of D-alanine amino-acid residues by Boc Solid-Phase Peptide Synthesis (SPPS) . This method is crucial for creating peptides with specific sequences for research and therapeutic purposes.

Precursor for Other Chemical Syntheses

It serves as a precursor in the synthesis of more complex molecules. For example, it can be used in the preparation of N-propargylalanine , a key precursor to generate N-(3-aryl)propylated alanine residues .

Safety and Hazards

Boc-D-alanine is stable under normal temperatures and pressures. It should be handled in a well-ventilated place and contact with skin and eyes should be avoided . Incompatible materials include strong oxidizing agents, acids, and alkalies .

Mechanism of Action

Target of Action

Boc-D-alanine, also known as N-tert-Boc-D-alanine, is an N-Boc-protected form of D-Alanine . The primary targets of Boc-D-alanine are amino functions, specifically primary amines . These amines are unique because they can accommodate two such groups .

Mode of Action

Boc-D-alanine interacts with its targets through a process known as Boc protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . This derivative is stable under certain conditions and can be cleaved by mild acidolysis . The cleavage process results in the loss of a carbonate, which can act as a base or spontaneously decarboxylate (lose CO2) to give t-butoxide . This t-butoxide then neutralizes the protonated carbamate .

Biochemical Pathways

Boc-D-alanine plays a pivotal role in the synthesis of multifunctional targets . It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls . D-Alanine is commonly found in bacteria and is key to microbial carbon and nitrogen metabolism, spore formation, and photosynthesis .

Pharmacokinetics

It’s known that the compound is a white powder and has a melting point of 81-84 °C . It’s soluble in chloroform, DMSO, and methanol , suggesting that it could have good bioavailability.

Result of Action

The action of Boc-D-alanine results in the protection of amino functions, facilitating the synthesis of multifunctional targets . It also contributes to the structural integrity of bacterial cell walls . In addition, D-Alanine is known to cause cytotoxic oxidative stress in brain tumor cells .

Action Environment

The action of Boc-D-alanine can be influenced by environmental factors. For instance, the compound’s stability can be affected by temperature, as it has a specific melting point . Moreover, its solubility in various solvents suggests that its action, efficacy, and stability can be influenced by the chemical environment .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348467
Record name Boc-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-alanine

CAS RN

7764-95-6
Record name BOC-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7764-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Boc-D-alanine in the context of chiral materials?

A1: Boc-D-alanine plays a crucial role in inducing chirality in polymer synthesis. For example, it can be incorporated into polymers like polymethacrylate, leading to the formation of helical structures. [] This chirality has implications for applications like chiral recognition and controlled release of enantiomers. [] Specifically, microspheres containing helical polyacetylenes synthesized with Boc-D-alanine exhibited preferential adsorption of (R)-(+)-1-phenylethylamine, (R)-(+)-N-benzyl-1-phenylethylamine, and Boc-D-alanine while releasing Boc-L-alanine more rapidly. [] Additionally, helical polyacetylenes derived from Boc-D-alanine have demonstrated the ability to act as chiral seeds, effectively inducing enantioselective crystallization of racemic N-(tert-Butoxycarbonyl)alanine by preferentially promoting the crystallization of BOC-d-alanine. []

Q2: How does the incorporation of Boc-D-alanine influence the aggregation-induced emission (AIE) properties of polymers?

A2: Research suggests that the presence of Boc-D-alanine in polymers containing AIE moieties, such as biphenyl, can contribute to enhanced AIE. [] While the AIE phenomenon is primarily attributed to the restriction of intramolecular rotation within aggregates, the presence of Boc-D-alanine, through hydrogen bonding interactions, can stabilize specific conformations and potentially influence the aggregation behavior of the polymer. []

Q3: Can Boc-D-alanine be utilized in the development of enantioselective catalysts?

A3: Yes, Boc-D-alanine has been successfully incorporated into the design of chiral ligands for enantioselective catalysis. In one study, combining Boc-D-alanine with (S)-phenylglycinol created a ligand for a ruthenium-based catalyst, leading to high enantioselectivity (up to 98% ee) in the transfer hydrogenation of acetophenone to produce the R-configured alcohol. [] This highlights the potential of Boc-D-alanine as a building block for developing efficient asymmetric catalysts.

Q4: How does Boc-D-alanine contribute to the functionality of cyclodextrin-peptide hybrids in catalysis?

A4: Boc-D-alanine has been integrated into cyclodextrin-peptide hybrids to create catalysts with enhanced functionality. [] Its incorporation, along with imidazole and carboxylate groups, within the peptide sequence allows for strategic positioning of these functional groups on the α-helix structure of the peptide. [] This specific arrangement facilitates cooperative interactions between the cyclodextrin cavity, imidazole, and carboxylate, enhancing substrate binding and promoting ester hydrolysis with substrate selectivity. []

Q5: Are there any studies exploring the use of Boc-D-alanine derivatives in Positron Emission Tomography (PET) imaging?

A5: Yes, researchers have investigated the potential of a Boc-D-alanine derivative, specifically {(R)-2-[6-chloro-5-((E)-2-pyridin-4-ylvinyl)pyridin-3-yloxy]-1-methylethyl}methylamine (p-PVP-MEMA), as a PET radioligand for imaging nicotinic acetylcholine receptors. [] Although p-PVP-MEMA, synthesized from Boc-D-alanine, showed high affinity for nicotinic receptors in vitro, preliminary PET studies in baboons indicated it might not be suitable as a PET radioligand due to unfavorable in vivo properties. [] This highlights the complexities of translating in vitro findings to in vivo applications and the importance of comprehensive preclinical evaluations.

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